Ethyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
CAS No.: 1955540-78-9
Cat. No.: VC2889295
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955540-78-9 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate |
| Standard InChI | InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-11-10(7-9)8-13-5-6-16-11/h3-4,7,13H,2,5-6,8H2,1H3 |
| Standard InChI Key | GDNZCFTXXZNGTG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)OCCNC2 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)OCCNC2 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate possesses a unique molecular architecture characterized by a fused ring system that includes a benzene ring and a seven-membered oxazepine ring. The compound has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. According to chemical identification standards, this compound is identified by its CAS number 1955540-78-9 and IUPAC name: ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate. The Standard InChI is InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-11-10(7-9)8-13-5-6-16-11/h3-4,7,13H,2,5-6,8H2,1H3, and its Standard InChIKey is GDNZCFTXXZNGTG-UHFFFAOYSA-N. These identifiers are crucial for precise chemical database referencing and structural searches in scientific research.
Structural Comparison with Related Compounds
To better understand the molecular characteristics of Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate, it is valuable to compare it with structurally related compounds. A close analog is Methyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate, which differs only in having a methyl ester rather than an ethyl ester at the 7-position . This subtle difference affects properties such as lipophilicity and potentially influences pharmacokinetic profiles. Another related compound is the free carboxylic acid derivative, which would demonstrate different solubility and biological properties compared to the ester form. The presence of the ethyl carboxylate group in the target compound provides a balance between lipophilicity and water solubility that may be advantageous for certain biological applications and synthetic manipulations.
Synthesis Methods
Comparison with Related Compound Syntheses
Insights into the synthesis of Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate can be gained by examining the synthetic routes for similar compounds. For example, the synthesis of Methyl 3-oxo-4-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate, a more complex analog, involves multiple carefully controlled steps. Similar approaches would likely be applicable for our target compound, with modifications to accommodate the different substituent patterns. The synthesis would require precise control of temperature, pressure, and reaction times to optimize yield and purity, with analytical techniques such as NMR and HPLC being employed to monitor reaction progress and purify intermediates. The esterification step to introduce the ethyl carboxylate group would typically be achieved using standard methods such as Fischer esterification or through activated carboxylic acid derivatives.
Analytical Methods for Synthesis Monitoring
The synthesis of complex heterocyclic compounds like Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate requires rigorous analytical monitoring to ensure reaction completion and product purity. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structure verification, with characteristic signals expected for the aromatic protons, the ethyl group of the ester, and the heterocyclic ring protons. High-Performance Liquid Chromatography (HPLC) would be employed for purity assessment and for monitoring reaction progress, potentially coupled with mass spectrometry for additional structural confirmation. Infrared spectroscopy would provide valuable information about functional groups, particularly the ester carbonyl absorption band typically appearing around 1720-1740 cm⁻¹. These analytical methods collectively ensure that the synthetic pathway proceeds as intended and that the final product meets the required specifications for further applications.
Chemical Reactivity and Transformations
Functional Group Reactivity
Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate contains several functional groups that contribute to its chemical reactivity profile. The ethyl carboxylate group is susceptible to nucleophilic attack and can undergo hydrolysis to form the corresponding carboxylic acid, particularly under basic or acidic conditions. This ester functionality also provides opportunities for transesterification reactions to create derivatives with different alkyl groups. The nitrogen atom in the oxazepine ring can function as a nucleophile in various reactions, including alkylation and acylation, potentially leading to N-substituted derivatives with altered properties. The aromatic system allows for electrophilic aromatic substitution reactions under appropriate conditions, which could introduce additional functionalities at various positions on the benzene ring.
Synthetic Utility in Medicinal Chemistry
The versatile structure of Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate makes it a valuable building block in medicinal chemistry. The presence of multiple reactive sites allows for selective modifications to create compounds with potentially enhanced biological activities or improved pharmacokinetic profiles. For example, the ester group could be modified to create prodrugs that release the active compound under specific physiological conditions. The heterocyclic ring system provides a rigid scaffold that can influence the three-dimensional presentation of functional groups, potentially enhancing selectivity for biological targets. Through systematic modification of different positions in the molecule, researchers can develop structure-activity relationships that guide the design of more potent and selective compounds with therapeutic potential.
Analytical Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate involves multiple spectroscopic techniques that provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable, with proton (¹H) NMR expected to show characteristic signals for the aromatic protons (typically δ 7.0-8.0 ppm), the ethyl group of the ester (a quartet around δ 4.0-4.5 ppm for the methylene and a triplet around δ 1.2-1.4 ppm for the methyl), and the heterocyclic ring protons. Carbon (¹³C) NMR would reveal the carbonyl carbon of the ester (approximately δ 165-175 ppm) and the various aromatic and aliphatic carbons. Infrared (IR) spectroscopy would show distinctive absorption bands for the ester carbonyl group (typically around 1720-1740 cm⁻¹) and the aromatic C=C stretching vibrations (approximately 1600-1650 cm⁻¹).
Chromatographic Methods
Chromatographic techniques play a crucial role in the purification and analysis of Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate. High-Performance Liquid Chromatography (HPLC) using appropriate stationary phases (typically reverse-phase C18 columns) can effectively separate this compound from potential impurities and structural isomers. Optimal mobile phase composition would typically involve mixtures of water and organic solvents such as acetonitrile or methanol, potentially with acid modifiers to improve peak shape. Thin-Layer Chromatography (TLC) serves as a rapid method for monitoring reaction progress during synthesis and for preliminary purity assessments. Mass spectrometry coupled with chromatographic techniques (LC-MS) provides powerful capabilities for structural confirmation and impurity identification, with the molecular ion peak expected at m/z 221 corresponding to the compound's molecular weight.
Physical Property Determination
Accurate determination of the physical properties of Ethyl 2,3,4,5-tetrahydrobenzo[f] oxazepine-7-carboxylate is essential for complete characterization. Melting point determination using differential scanning calorimetry (DSC) or traditional capillary methods provides information about purity and crystalline form. Solubility profiles in various solvents are critical for formulation development and biological testing, with expected good solubility in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide, but limited water solubility due to the compound's relatively lipophilic nature. Determination of the partition coefficient (log P) provides insights into the compound's lipophilicity and membrane permeation potential, which are important considerations for drug development. X-ray crystallography, if suitable crystals can be obtained, would provide definitive confirmation of the three-dimensional structure, including bond lengths, angles, and the spatial conformation of the heterocyclic ring system.
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